
C 87
Overview
Description
C 87 is a novel small-molecule inhibitor of tumor necrosis factor alpha (TNFα). It has shown potent inhibition of TNFα-induced cytotoxicity with an IC50 value of 8.73 μM . This compound has gained attention due to its potential therapeutic applications in treating inflammatory diseases and conditions associated with excessive TNFα activity.
Preparation Methods
The synthesis of C 87 involves several steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles under moderate reaction conditions . This method is efficient and yields high purity products. Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
C 87 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include acids, bases, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
Anticancer Applications
C 87 has been investigated for its anticancer properties, particularly in the context of metallocene derivatives. Metallocenes are organometallic compounds that have shown promise in cancer treatment due to their ability to interact with biological systems.
Case Study: Titanocene Y
Mechanistic Insights
- Cellular Uptake : Recent studies have utilized X-ray fluorescence to investigate how different metallocene derivatives, including those related to this compound, are taken up by cancer cells. This research is crucial for understanding the bioavailability and effectiveness of these compounds in therapeutic contexts .
- DNA Interaction : Investigations into the binding modes of this compound derivatives with DNA have revealed insights into their mechanism of action, highlighting their potential as chemotherapeutic agents targeting nucleobases .
Environmental Applications
This compound also plays a role in environmental chemistry, particularly concerning chemical management and regulatory frameworks.
Chemical Regulation
- Global Standards : The regulation of chemicals like this compound is critical for protecting human health and the environment. International bodies such as the OECD and APEC have established guidelines for managing hazardous substances throughout their lifecycle—from production to disposal. These regulations aim to minimize environmental impact and ensure public safety .
- Cradle-to-Grave Approach : This approach emphasizes comprehensive management strategies that consider the entire lifecycle of chemicals, ensuring that potential risks are anticipated and mitigated effectively .
Summary of Applications
The applications of this compound span across multiple domains, showcasing its versatility:
Application Area | Specific Use Case | Key Findings/Insights |
---|---|---|
Anticancer Research | Titanocene Y for renal cell carcinoma | Induces apoptosis; activates immune response; minimal myelosuppression |
Environmental Management | Regulation under global chemical management standards | Emphasizes lifecycle analysis; aims to minimize hazards associated with chemical use |
Mechanism of Action
C 87 exerts its effects by directly binding to TNFα, thereby inhibiting its ability to induce cytotoxicity. This inhibition blocks multiple TNFα-triggered signaling pathways, including the activation of caspase-3 and caspase-8, and the degradation of IκBα. By preventing these signaling events, this compound effectively reduces inflammation and cell death .
Comparison with Similar Compounds
C 87 is unique compared to other TNFα inhibitors due to its specific binding affinity and potent inhibitory effects. Similar compounds include:
Etanercept: A biologic TNFα inhibitor used in the treatment of autoimmune diseases.
Infliximab: Another biologic TNFα inhibitor with applications in treating inflammatory conditions.
Adalimumab: A monoclonal antibody that targets TNFα and is used in various inflammatory diseases
This compound stands out due to its small-molecule nature, which allows for easier synthesis and potentially lower production costs compared to biologic inhibitors.
Biological Activity
C 87 is a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in systemic inflammation and implicated in various inflammatory diseases. This compound has been identified as a promising candidate for therapeutic applications due to its ability to inhibit TNF-α-induced cytotoxicity and inflammation.
- Chemical Name : 3-Phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazole-4,5-dione 4-[2-(4-chloro-3-nitrophenyl)hydrazone]
- Molecular Formula : C15H12ClN3O4S
- Purity : ≥98%
- Kd for hTNF-α : 110 nM
This compound functions by directly binding to TNF-α, which inhibits its signaling pathways. In vitro studies have demonstrated that this compound effectively blocks TNF-α-mediated cytotoxicity in L929 fibroblast cells, with an IC50 value of approximately 8.73 μM . The compound's mechanism includes:
- Blocking Cytotoxicity : this compound prevents TNF-α from inducing cell death in L929 cells, improving cell survival rates significantly.
- Attenuating Inflammation : In murine models of acute hepatitis, this compound has been shown to reduce liver injury and improve survival rates by mitigating TNF-α-induced inflammation .
In Vitro Studies
A series of experiments were conducted to assess the efficacy of this compound compared to other compounds. The following table summarizes the IC50 values for various compounds tested against TNF-α-induced cytotoxicity:
Compound | IC50 (μM) | Effect on Cell Survival (%) |
---|---|---|
This compound | 8.73 | Up to 70% |
A1 | Not Determined | Variable |
A3 | Not Determined | Variable |
A8 | No effect | 0% |
These findings indicate that this compound exhibits superior efficacy compared to its analogs, particularly in enhancing cell survival rates in the presence of TNF-α.
In Vivo Studies
In vivo studies utilizing a murine model demonstrated that treatment with this compound significantly reduced TNF-α-induced liver damage. Key outcomes included:
- Reduced Liver Injury : Histological analysis revealed less necrosis and inflammation in liver tissues treated with this compound compared to control groups.
- Improved Survival Rates : Mice treated with this compound showed markedly improved survival compared to untreated controls, demonstrating its potential as a therapeutic agent for TNF-α-mediated conditions .
Case Studies
A notable case study involved the use of this compound in a preclinical model of acute hepatitis. The administration of this compound resulted in:
- Significant reduction in serum levels of pro-inflammatory cytokines.
- Enhanced recovery of liver function markers compared to controls.
These results underscore the therapeutic potential of this compound in managing inflammatory diseases characterized by elevated TNF-α levels.
Properties
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN6O3S/c25-18-12-11-17(13-20(18)31(33)34)27-28-22-21(16-9-5-2-6-10-16)29-30(23(22)32)24-26-19(14-35-24)15-7-3-1-4-8-15/h1-14,29H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEQQWJUYYUNQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=C(C=C5)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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